molecular formula C6H5Cl3Sn B13849433 Phenyl-d5-tin Trichloride

Phenyl-d5-tin Trichloride

Cat. No.: B13849433
M. Wt: 307.2 g/mol
InChI Key: UBOGEXSQACVGEC-ILLRCHHTSA-K
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Description

Phenyl-d5-tin Trichloride is a deuterated organotin compound with the molecular formula C6D5SnCl3. It is a stable isotope-labeled compound, where the phenyl group is fully deuterated. This compound is primarily used in scientific research, particularly in the fields of chemistry and materials science .

Preparation Methods

Phenyl-d5-tin Trichloride can be synthesized through various methods. One common synthetic route involves the reaction of deuterated benzene (C6D6) with tin tetrachloride (SnCl4) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain high purity this compound .

Chemical Reactions Analysis

Phenyl-d5-tin Trichloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-tin bonds.

Common reagents used in these reactions include nucleophiles like alkoxides, amines, and organolithium compounds. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Phenyl-d5-tin Trichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-d5-tin Trichloride involves its interaction with various molecular targets. The deuterated phenyl group can participate in hydrogen-deuterium exchange reactions, making it useful in studying reaction mechanisms and pathways. The tin center can coordinate with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Phenyl-d5-tin Trichloride can be compared with other similar compounds, such as:

    Phenyl-tin Trichloride: The non-deuterated version, which has similar chemical properties but lacks the benefits of deuterium labeling.

    Phenyl-d5-tin Tribromide: Another deuterated organotin compound with bromine atoms instead of chlorine, which may exhibit different reactivity and applications.

    Phenyl-d5-tin Triiodide:

This compound is unique due to its deuterium labeling, which provides advantages in various research applications, such as tracing reaction pathways and studying isotope effects.

Properties

Molecular Formula

C6H5Cl3Sn

Molecular Weight

307.2 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)tin(3+);trichloride

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3/i1D,2D,3D,4D,5D;;;;

InChI Key

UBOGEXSQACVGEC-ILLRCHHTSA-K

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Sn+3])[2H])[2H].[Cl-].[Cl-].[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[Sn+3].[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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